6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines This compound is characterized by its unique structure, which includes a methoxy group, a propan-2-yloxy group, and a benzyl group attached to an indoloquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where an indole derivative is formed through the reaction of a phenylhydrazine with a ketone under acidic conditions . The indole derivative is then further functionalized to introduce the methoxy, propan-2-yloxy, and benzyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler indole derivatives.
Scientific Research Applications
6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it has been shown to interact with adrenergic receptors, leading to adrenolytic activity . Additionally, the compound may induce cell cycle arrest and apoptosis in cancer cells by affecting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-4-(propan-2-yloxy)aniline: This compound shares structural similarities with 6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline and exhibits similar chemical reactivity.
Indole derivatives: Various indole derivatives, such as those synthesized through Fischer indole synthesis, have comparable structures and properties.
Quinoxaline derivatives: Substituted quinoxalines, which have been studied for their pharmacological activities, also share similarities with the target compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H25N3O2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H25N3O2/c1-16(2)31-22-13-12-18(14-23(22)30-4)15-29-25-17(3)8-7-9-19(25)24-26(29)28-21-11-6-5-10-20(21)27-24/h5-14,16H,15H2,1-4H3 |
InChI Key |
IRDQYCIFSONZSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC(=C(C=C5)OC(C)C)OC |
Origin of Product |
United States |
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